

Physicochemical Properties of 1,1-Dimethylcyclopentane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,1-Dimethylcyclopentane**

Cat. No.: **B044176**

[Get Quote](#)

1,1-Dimethylcyclopentane, also known as gem-dimethylcyclopentane, is a cycloalkane with the chemical formula C₇H₁₄.^[1] It is a colorless liquid at room temperature.^{[2][3]} An understanding of its thermodynamic properties is crucial for its application as a solvent, in chemical synthesis, and for assessing its behavior in various chemical processes.

Property	Value	Unit
Molecular Formula	C ₇ H ₁₄	
Molecular Weight	98.1861	g/mol
CAS Registry Number	1638-26-2	
Boiling Point	88	°C
Melting Point	-70	°C
Vapor Pressure	76.2	mmHg

Tabulated Thermodynamic Data

The following tables summarize the key thermodynamic properties of **1,1-Dimethylcyclopentane** in its liquid and gaseous states. The data is primarily sourced from the National Institute of Standards and Technology (NIST) Chemistry WebBook and other peer-reviewed publications.^{[1][4][5][6][7][8][9]}

Table 1: Enthalpy and Entropy Data

Thermodynamic Property	Value	Unit	State
Standard Enthalpy of Formation ($\Delta_f H^\circ$)	-171.6 \pm 1.2	kJ/mol	Liquid
Standard Enthalpy of Formation ($\Delta_f H^\circ$)	-138.3 \pm 1.2	kJ/mol	Gas
Standard Enthalpy of Combustion ($\Delta_c H^\circ$)	-4463.3 \pm 1.2	kJ/mol	Liquid
Standard Molar Entropy (S°)	260.66	J/mol·K	Liquid
Standard Molar Entropy (S°)	359.28	J/mol·K	Gas

Table 2: Heat Capacity Data

Thermodynamic Property	Value	Temperature (K)	Unit	State
Molar Heat Capacity (C_p)	187.36	299.81	J/mol·K	Liquid
Molar Heat Capacity (C_p)	134.7	298.15	J/mol·K	Gas

Experimental Protocols

The thermodynamic data presented in this guide are derived from meticulous experimental work. The primary methods employed are combustion calorimetry for determining the enthalpy of formation and adiabatic calorimetry for measuring heat capacity and entropy. Vapor pressure is typically determined using static or ebulliometric methods.

Combustion Calorimetry

The standard enthalpy of formation of **1,1-dimethylcyclopentane** was determined through combustion calorimetry. This technique involves the complete combustion of a known mass of the substance in a high-pressure oxygen environment within a device called a bomb calorimeter.

A detailed description of the methodology for alkylcyclopentanes can be found in the work of Johnson, Prosen, and Rossini (1949). The general procedure is as follows:

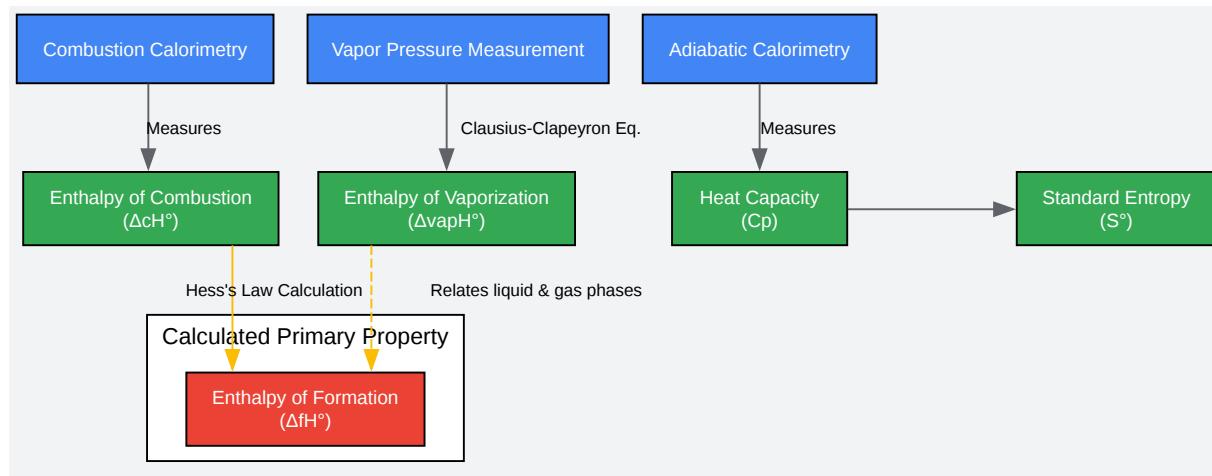
- Sample Preparation: A highly purified sample of **1,1-dimethylcyclopentane** is weighed and sealed in a container, often a glass ampoule.
- Calorimeter Setup: The sealed sample is placed in a platinum crucible inside a steel bomb, which is then filled with purified oxygen to a pressure of approximately 30 atmospheres. A small, known amount of water is added to the bomb to ensure that the final water product is in the liquid state. The bomb is then placed in a calorimeter can containing a precisely measured amount of water. The entire assembly is housed in a constant-temperature jacket.
- Ignition and Measurement: The sample is ignited electrically. The temperature change of the water in the calorimeter is measured with high precision using a platinum resistance thermometer.
- Data Analysis: The heat of combustion is calculated from the observed temperature rise, the energy equivalent of the calorimeter system (determined by burning a standard substance like benzoic acid), and corrections for the heat of ignition and the formation of nitric acid from residual nitrogen in the oxygen. The standard enthalpy of formation is then derived from the standard enthalpy of combustion using Hess's law.

Adiabatic Calorimetry

The heat capacity and standard entropy of **1,1-dimethylcyclopentane** were determined using low-temperature adiabatic calorimetry. This method measures the heat required to raise the temperature of a substance by a small increment under conditions of no heat exchange with the surroundings.

The experimental protocol for determining the low-temperature thermal data for C_7H_{14} alkylcyclopentanes is detailed in the work of Gross, Oliver, and Huffman (1953). The key steps are:

- **Calorimeter and Sample:** A sample of high purity is placed in a calorimeter vessel, which is typically made of a highly conductive material like copper and is equipped with a heater and a platinum resistance thermometer. The calorimeter is surrounded by an adiabatic shield, the temperature of which is controlled to match the temperature of the calorimeter, thus preventing heat loss.
- **Measurement:** A known amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured. The heat capacity is calculated from the energy input and the temperature change.
- **Entropy Calculation:** The third-law entropy at a given temperature is calculated by integrating the heat capacity data from near absolute zero up to the desired temperature, accounting for the enthalpies of any phase transitions.


Vapor Pressure Determination

Vapor pressure data are crucial for calculating the enthalpy of vaporization. These measurements are typically carried out using either a static method or an ebulliometric method.

- **Static Method:** In the static method, a sample of the liquid is placed in a thermostatted container connected to a pressure-measuring device. The sample is degassed to remove any dissolved air. The pressure of the vapor in equilibrium with the liquid is then measured at various temperatures.
- **Ebulliometric Method:** The ebulliometric method involves measuring the boiling temperature of the liquid at different externally applied pressures. This is achieved in an apparatus where the liquid and vapor are in equilibrium.

Visualization of Experimental Workflow

The following diagram illustrates the general experimental workflow for determining the key thermodynamic properties of **1,1-dimethylcyclopentane** and the relationships between them.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining thermodynamic properties.

Conclusion

The thermodynamic properties of **1,1-dimethylcyclopentane** have been well-characterized through precise calorimetric and vapor pressure measurements. The data presented in this guide provide a reliable foundation for researchers, scientists, and drug development professionals in their respective fields. The experimental protocols, while complex, are well-established and provide a clear pathway for the determination of these fundamental chemical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. eng.uc.edu [eng.uc.edu]

- 2. Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 5. Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications | NIST [nist.gov]
- 6. [PDF] Heats of combustion and isomerization of the eight C8H16 alkylcyclohexanes | Semantic Scholar [semanticscholar.org]
- 7. atct.anl.gov [atct.anl.gov]
- 8. vscht.cz [vscht.cz]
- 9. Cycloheptane | C7H14 | CID 9265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physicochemical Properties of 1,1-Dimethylcyclopentane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b044176#thermodynamic-properties-of-1-1-dimethylcyclopentane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com